2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that features a thiazole ring, a triazolopyridine moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazolopyridine Moiety: The triazolopyridine ring can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling Reactions: The final step involves coupling the thiazole and triazolopyridine moieties with an acetamide group through amide bond formation, typically using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these kinases, the compound can modulate various cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
1,2,4-triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine moiety and are also studied for their medicinal properties.
Uniqueness
2-(2-phenyl-1,3-thiazol-4-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is unique due to its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activities. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H17N5OS/c25-18(12-15-13-26-19(21-15)14-6-2-1-3-7-14)20-10-9-17-23-22-16-8-4-5-11-24(16)17/h1-8,11,13H,9-10,12H2,(H,20,25) |
InChI Key |
WXHIWUPXTNHUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.